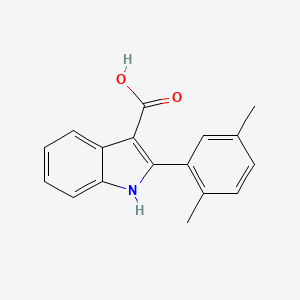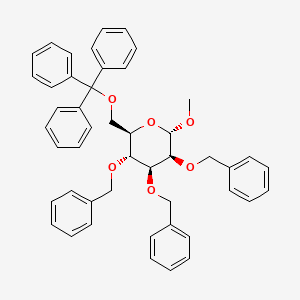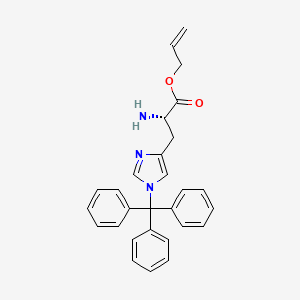
2-(2,5-dimethylphenyl)-1H-indole-3-carboxylic acid
説明
“2-(2,5-dimethylphenyl)-1H-indole-3-carboxylic acid” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The indole group is attached to a carboxylic acid group at the 3-position and a 2,5-dimethylphenyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a carboxylic acid group, and a 2,5-dimethylphenyl group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidic properties. The 2,5-dimethylphenyl group is a phenyl group (a benzene ring) with methyl groups (-CH3) at the 2 and 5 positions .
Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation. The carboxylic acid group can participate in reactions such as esterification and amide formation. The 2,5-dimethylphenyl group, being an electron-rich aromatic system, can undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature, given the presence of multiple aromatic rings .
科学的研究の応用
Photoreleasable Protecting Group for Carboxylic Acids
A study by Klan et al. (2000) introduced the 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids. This photodeprotection occurs through efficient intramolecular hydrogen abstraction without requiring a photosensitizer (Klan, Heger, & Zabadal, 2000).
Lanthanide Metal-Organic Frameworks for Luminescence Sensing
In 2015, Shi et al. synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks sensitive to benzaldehyde derivatives. These frameworks demonstrate potential as fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
Oligomerization of Indole Derivatives
Mutulis et al. (2008) explored the oligomerization of indole derivatives, such as indole-5-carboxylic acid, with thiols. This study provided insights into the formation of complex compounds involving indole structures (Mutulis, Gogoll, Mutule, Yahorava, Yahorau, Liepinsh, & Wikberg, 2008).
Electropolymerization of Indole Carboxylic Acids
Mackintosh et al. (1994) investigated the electropolymerization of indole-5-carboxylic acid. The study determined the structure of deposited films on electrode surfaces, contributing to the understanding of polymerization processes of indole derivatives (Mackintosh, Redpath, Jones, Langridge-Smith, Reed, & Mount, 1994).
Indole-Based Dyes for Cancer Detection
Pham et al. (2005) developed a novel water-soluble near-infrared dye using indole carboxylic acid derivatives for cancer detection through optical imaging. This dye showed potential in molecular-based beacon development for cancer detection (Pham, Medarova, & Moore, 2005).
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10-7-8-11(2)13(9-10)16-15(17(19)20)12-5-3-4-6-14(12)18-16/h3-9,18H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYSTQIUUIXWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)







